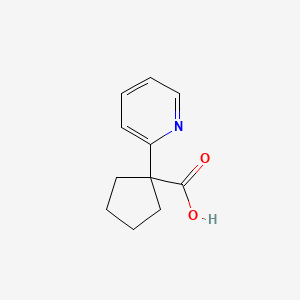

1-Pyridin-2-yl-cyclopentanecarboxylic acid

Description

Properties

IUPAC Name |

1-pyridin-2-ylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-10(14)11(6-2-3-7-11)9-5-1-4-8-12-9/h1,4-5,8H,2-3,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYGXJZDPBHBSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30739694 | |

| Record name | 1-(Pyridin-2-yl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783297-14-3 | |

| Record name | 1-(Pyridin-2-yl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview:

- Starting Material: Cyclohexane derivatives bearing suitable substituents.

- Ring Contraction: Conversion of cyclohexane to cyclopentane via diazoketone intermediates, involving diazotization and ring contraction reactions.

- Introduction of Pyridine: Post-ring contraction, the pyridinyl group is introduced through nucleophilic substitution or cross-coupling reactions, often utilizing palladium catalysis or similar methods.

Example:

A typical procedure involves synthesizing a diazoketone intermediate from a cyclohexanone derivative, followed by ring contraction under controlled conditions to yield a cyclopentane core. The pyridinyl group is then attached via a nucleophilic aromatic substitution or a Suzuki-Miyaura coupling, depending on the functional groups present.

Another strategy involves the direct functionalization of cyclopentane rings bearing carboxylic acid groups, followed by regioselective introduction of the pyridinyl group.

Methodology:

- Preparation of Cyclopentanecarboxylic Acid: Via oxidation of cyclopentane derivatives or ring contraction methods as described above.

- Pyridinyl Substitution: Achieved through electrophilic substitution or cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, often requiring pre-functionalization of the ring with halogens or boronic acids.

Example:

A typical process involves halogenation at the 2-position of cyclopentane derivatives, followed by palladium-catalyzed cross-coupling with pyridine boronic acids or pyridinyl halides.

| Step | Reagents & Conditions | Purpose | References |

|---|---|---|---|

| 1 | Cyclopentane carboxylic acid, NBS | Halogenation at 2-position | , |

| 2 | Pyridine boronic acid, Pd catalyst | Cross-coupling | , |

Ring Contraction from Cyclohexanecarboxylic Acid Derivatives

An alternative method involves the ring contraction of cyclohexanecarboxylic acids, which are more readily available, to cyclopentane derivatives, followed by pyridinyl substitution.

Process:

- Starting Material: Cyclohexanecarboxylic acid derivatives.

- Ring Contraction: Via diazoketone formation and subsequent ring contraction, similar to the process described in patent WO2010079405A2.

- Functionalization: Introduction of the pyridinyl group through nucleophilic substitution or cross-coupling.

Key Points:

- This method benefits from the availability of cyclohexanecarboxylic acids.

- It requires mild conditions to prevent overreaction or degradation of sensitive groups.

| Step | Reagents & Conditions | Purpose | References |

|---|---|---|---|

| 1 | Cyclohexanecarboxylic acid, diazoketone precursors | Ring contraction | , |

| 2 | Pyridine derivative, coupling catalysts | Pyridinyl substitution | , |

Research Findings and Data Summary

Chemical Reactions Analysis

1-Pyridin-2-yl-cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions .

Scientific Research Applications

1-Pyridin-2-yl-cyclopentanecarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 1-Pyridin-2-yl-cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-Pyridin-2-yl-cyclopentanecarboxylic acid and related compounds:

Structural and Functional Analysis

Pyridine Substitution Position: The 2-pyridinyl substitution in the target compound likely enhances hydrogen-bonding interactions compared to the 4-pyridinyl isomer (CAS 610791-44-1), which may exhibit distinct pharmacokinetic profiles .

Ring Size and Linkers :

- Cyclopentane rings (as in the target compound) offer conformational flexibility, whereas cyclobutane derivatives are more rigid. The methylene linker in cyclobutane analogs may reduce steric hindrance in drug-receptor interactions .

Functional Groups: Nitrile-containing analogs (e.g., 1-Cyanocyclopentanecarboxylic acid) are reactive intermediates but pose higher toxicity risks compared to carboxylic acid derivatives . Halogenated compounds (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) exhibit increased electrophilicity, useful in cross-coupling reactions .

Biological Activity

1-Pyridin-2-yl-cyclopentanecarboxylic acid (CAS No. 783297-14-3) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring fused with a cyclopentane structure, which contributes to its unique chemical properties. The presence of both heteroatoms and cyclic structures enhances its ability to interact with various biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to bind selectively to specific receptors and enzymes. This interaction can modulate various biochemical pathways, which may lead to therapeutic effects. The compound's mechanism can be summarized as follows:

- Receptor Binding : It interacts with specific receptors, potentially influencing signaling pathways related to inflammation and cancer.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, affecting cellular proliferation and apoptosis.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. In vitro experiments demonstrated that the compound could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

Case Study:

In a study assessing the cytotoxic effects on HeLa cells, treatment with varying concentrations of this compound resulted in significant cell death, with observed morphological changes indicative of apoptosis (e.g., cell blebbing) .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. By inhibiting pro-inflammatory cytokine production, it may offer therapeutic benefits in conditions characterized by chronic inflammation.

Research Findings:

In animal models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers, suggesting a potential role in treating inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyridine and cyclopentane ring | Antitumor, anti-inflammatory |

| 4-Fluorophenoxyacetic acid | Fluorinated aromatic ring | Anticancer properties |

| Isoquinoline derivatives | Aromatic nitrogen-containing compounds | Various biological effects |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Pyridin-2-yl-cyclopentanecarboxylic acid, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves cyclopropanation or cyclopentane ring formation via carboxylation of pyridine derivatives. For example, cyclopropane analogs (e.g., 1-(6-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid) are synthesized using diazomethane or cyclopropanation reagents on pyridine-2-carboxylic acid precursors . Key intermediates include halogenated pyridine-carboxylic acids, which undergo ring closure under controlled conditions. Purification often employs recrystallization or column chromatography.

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% as per GLPBIO standards) .

- NMR spectroscopy (1H/13C) to confirm cyclopentane ring geometry and pyridine substitution patterns .

- Mass spectrometry (ESI-MS) for molecular weight verification .

Q. What are the recommended storage conditions to maintain the compound's stability?

- Methodological Answer : Store at room temperature (RT) in airtight, light-resistant containers. Avoid exposure to moisture or extreme pH conditions, as cyclopentane-carboxylic acid derivatives may hydrolyze. Stability data from PubChem suggest compatibility with inert atmospheres (e.g., nitrogen) for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the compound's interaction with biological targets, and what validation methods are recommended?

- Methodological Answer :

- Molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like cysteine protease or ethylene synthase, using crystallographic data for active-site modeling .

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (e.g., ΔG = -7.2 kcal/mol for competitive inhibition in Study A) .

- Cross-reference with mutagenesis studies to confirm critical binding residues .

Q. What strategies resolve discrepancies in binding affinity data across enzymatic assays?

- Methodological Answer :

- Control for assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) can alter binding kinetics. Standardize buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) .

- Statistical analysis : Apply ANOVA or Student’s t-test to assess inter-study variability. For example, the ±0.7 kcal/mol range in ΔG values for ACO2 inhibition requires ≥3 replicates for significance .

- Orthogonal assays : Combine enzymatic inhibition data with cellular assays (e.g., luciferase reporters) to confirm target engagement .

Q. In kinetic studies, how should reaction conditions be optimized to minimize side reactions during cyclopentane ring formation?

- Methodological Answer :

- Temperature control : Maintain reactions at 0–4°C during carboxylation to prevent decarboxylation or ring-opening .

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu) for regioselective cyclization. Monitor by in situ FTIR for intermediate stability .

- Byproduct analysis : Use GC-MS to identify and quantify side products (e.g., linear diacids) and adjust stoichiometry accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.